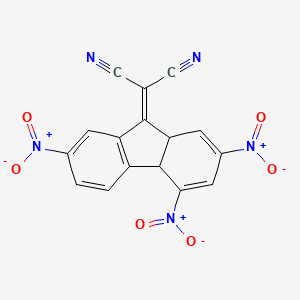

![molecular formula C11H9F3N2O3S B1396246 N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine CAS No. 1353000-13-1](/img/structure/B1396246.png)

N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine

Vue d'ensemble

Description

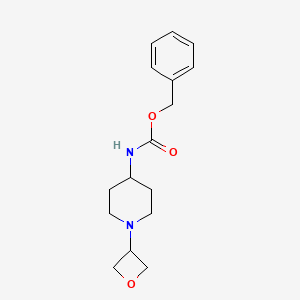

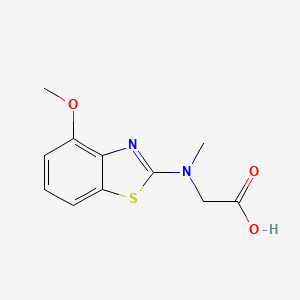

“N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine” is a chemical compound with the CAS Number: 1353000-13-1 . It has a molecular weight of 306.27 . The IUPAC name for this compound is {methyl [6- (trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3N2O3S/c1-16(5-9(17)18)10-15-7-3-2-6(4-8(7)20-10)19-11(12,13)14/h2-4H,5H2,1H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique

Glycine Transporter Inhibition

Glycine Transporter 1 Inhibition : A structurally diverse compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, was identified as a potent Glycine Transporter 1 (GlyT1) inhibitor. It exhibited a favorable pharmacokinetics profile and increased glycine concentration in cerebrospinal fluid in rats (Yamamoto et al., 2016).

Neuronal NMDA Receptor Influence : New derivatives of the drug riluzole, modified with trifluoromethyl-containing heterocycles, including 6-(trifluoromethoxy)benzothiazol-2-ylamine, were synthesized. These compounds affected neuronal NMDA receptors and influenced the release and reuptake of the neurotransmitter glutamate (Sokolov et al., 2017).

Biological Activity

Antimicrobial Screening : Compounds containing 6-methyl-1,3-benzothiazol-2-ylamine, such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, were prepared and subjected to antimicrobial screening against various bacteria and fungi (Patel & Shaikh, 2010).

Anticancer Activity : Several novel 4-thiazolidinones with a benzothiazole moiety were synthesized and screened for antitumor activity. These compounds showed activity against various cancer cell lines, with some exhibiting significant anticancer activity (Havrylyuk et al., 2010).

Corrosion Inhibition : Benzothiazole derivatives were synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These inhibitors offered stability and higher inhibition efficiencies, showcasing their potential for protecting materials (Hu et al., 2016).

Agrichemical Activity : Novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones and N-(benzothiazol-5-yl)isoindoline-1,3-diones were synthesized as protoporphyrinogen oxidase inhibitors, showing promise as herbicides. Some compounds exhibited higher activity than control substances (Jiang et al., 2011).

Neuropharmacology

- Excitatory Amino Acid Antagonism : The compound 2-amino-6-trifluoromethoxy benzothiazole (PK 26124) showed properties of an excitatory amino acid neurotransmission antagonist, which could explain its anticonvulsant properties. It influenced cyclic guanosine monophosphate levels and acetylcholine release in the brain (Benavides et al., 1985).

Propriétés

IUPAC Name |

2-[methyl-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O3S/c1-16(5-9(17)18)10-15-7-3-2-6(4-8(7)20-10)19-11(12,13)14/h2-4H,5H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAAZCDVNVZFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-5H-[1,3]-thiazolo-[3,2-a]-pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)

![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1396167.png)

![N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396169.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)

![trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid](/img/structure/B1396177.png)

![[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid](/img/structure/B1396179.png)

![N'-[1-Amino-1-m-tolylmethylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396181.png)

![Bicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B1396186.png)